2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione
Description
Significance of Phenanthrenedione Core Structures in Organic Chemistry and Related Disciplines
The phenanthrene (B1679779) nucleus, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a versatile scaffold in medicinal chemistry and materials science. nih.gov Derivatives of phenanthrene have demonstrated a wide array of pharmacological activities, including analgesic, antitussive, antimalarial, and cytotoxic effects. nih.gov The introduction of dione (B5365651) functionalities onto the phenanthrene framework, creating phenanthrenediones, further enhances the chemical diversity and potential applications of these compounds. These diketones can serve as valuable intermediates in the synthesis of more complex molecules and have been studied for their own inherent properties.
Overview of Tetrahydrophenanthrenediones and Their Structural Diversity
Tetrahydrophenanthrenediones are a subclass of phenanthrenediones in which one of the aromatic rings of the phenanthrene core is partially saturated. This partial saturation introduces a three-dimensional character to the otherwise planar aromatic system, which can significantly influence the molecule's interaction with biological targets. The position of the ketone groups and the substitution pattern on the rings contribute to a wide structural diversity within this class of compounds. This diversity is crucial for tuning the electronic and steric properties of the molecules, which in turn affects their chemical reactivity and biological activity. For example, various substituted tetrahydrophenanthrenediones have been synthesized and investigated for their potential as cytotoxic agents against cancer cell lines. nih.gov
Positioning of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione within the Phenanthrenoid Class
This compound belongs to the phenanthrenoid class of compounds, which are characterized by the foundational phenanthrene structure. nih.gov Specifically, it is a tetrahydrophenanthrenedione, indicating the partial saturation of one of its rings. The nomenclature specifies a methyl group at the 2-position and ketone groups at the 3- and 4-positions of the phenanthrene ring system, with the saturation located at positions 5, 6, 7, and 8.
The following table provides a summary of the key structural features of this compound based on its name.
| Feature | Description |
| Core Structure | Phenanthrene |
| Functional Groups | Two ketone (dione) groups at positions 3 and 4 |
| Saturation | Tetrahydrogenation at positions 5, 6, 7, and 8 |
| Substitution | A methyl group at position 2 |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15(17)14(9)16/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXOCWRSDXOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C=C2)C(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562140 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127791-77-9 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 5,6,7,8 Tetrahydro 3,4 Phenanthrenedione and Its Analogues
Strategies for the Construction of the Phenanthrenedione Skeleton
The core of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione is the phenanthrenedione skeleton. Several synthetic strategies can be envisioned for its construction, including cyclization reactions, reductive dicarbonyl coupling, and oxidative photocyclization pathways.
Cyclization Reactions in Phenanthrenedione Synthesis
Cyclization reactions are a cornerstone in the synthesis of polycyclic frameworks. For the construction of the tetrahydrophenanthrenedione skeleton, intramolecular Friedel-Crafts reactions and Diels-Alder cycloadditions represent powerful tools. nih.govresearchgate.net
Intramolecular Friedel-Crafts Acylation: A plausible route to the target skeleton involves the intramolecular Friedel-Crafts acylation of a suitably substituted biphenyl (B1667301) derivative. For instance, a precursor molecule containing a carboxylic acid or acid chloride functionality appropriately positioned on a biphenyl ring can undergo cyclization to form the dione (B5365651) system. The synthesis of tetralone and indanone derivatives via a cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters provides a precedent for such cyclizations. nih.gov This methodology highlights the potential to form the saturated ring of the target molecule.
Diels-Alder Reaction: The Diels-Alder reaction offers a versatile approach to constructing the central ring of the phenanthrene (B1679779) system. A reaction between a substituted naphthoquinone (dienophile) and a suitable diene could furnish the desired tricyclic skeleton. nih.govrsc.orgresearchgate.net For example, the reaction of a 2-substituted naphthoquinone with a methylated diene could potentially lead to the hydroanthraquinone skeleton, which is structurally related to the target molecule. nih.gov The regioselectivity of the Diels-Alder reaction is a critical aspect, often controlled by the electronic and steric nature of the substituents on both the diene and the dienophile. nih.gov
| Reaction Type | Key Features | Potential Application |
| Intramolecular Friedel-Crafts Acylation | Forms a new ring by acylating an aromatic nucleus. | Cyclization of a biphenyl precursor to form the dione-containing ring. |
| Diels-Alder Cycloaddition | Forms a six-membered ring from a diene and a dienophile. | Reaction of a naphthoquinone with a diene to build the central ring. |
Reductive Dicarbonyl Coupling Approaches
Reductive dicarbonyl coupling reactions, often mediated by low-valent metal reagents, can be employed to form carbon-carbon bonds between two carbonyl groups. While traditionally used for the synthesis of alkenes from aldehydes or ketones (McMurry reaction), variations of this reaction can be adapted for the synthesis of 1,2-dicarbonyl compounds. A one-pot synthesis of diaryl 1,2-diketones via a Zn-mediated reductive coupling of aryl methyl ketones has been reported. rsc.org This approach could be conceptually applied to an intramolecular coupling of a precursor bearing two suitably positioned keto-aryl moieties to construct the 3,4-dione functionality on the phenanthrene ring.
Oxidative Photocyclization Pathways for Phenanthrenes
The oxidative photocyclization of stilbenes, often referred to as the Mallory reaction, is a classic and widely used method for the synthesis of phenanthrenes. thieme-connect.comnih.gov This reaction involves the irradiation of a stilbene (B7821643) derivative, which undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate, followed by oxidation to the aromatic phenanthrene. thieme-connect.com To synthesize a 2-methyl-phenanthrene precursor, a stilbene with a methyl group at the appropriate position would be required. Subsequent oxidation of the phenanthrene ring could then potentially yield the desired 3,4-dione. The efficiency and regioselectivity of the photocyclization can be influenced by the nature and position of substituents on the stilbene backbone. thieme-connect.com
| Method | Description | Key Intermediate |
| Mallory Reaction | Photochemical cyclization of a stilbene derivative followed by oxidation. | Dihydrophenanthrene |
Multi-component Reactions Yielding Related Tetrahydro Chromene Systems
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single step. While not directly yielding the carbocyclic phenanthrenedione skeleton, MCRs have been successfully employed in the synthesis of structurally related heterocyclic systems like tetrahydrochromenes and dihydronaphthofurans. nih.gov These reactions often proceed through a cascade of transformations, such as Michael additions and intramolecular cyclizations. nih.gov The insights gained from the mechanisms of these annulation reactions could inspire the design of novel MCRs for the construction of the target tetrahydrophenanthrenedione framework.
Regioselective Functionalization and Methylation Strategies
The introduction of a methyl group at the C-2 position of the 5,6,7,8-tetrahydro-3,4-phenanthrenedione skeleton requires a regioselective functionalization strategy. This can be achieved either by starting with a pre-methylated precursor or by introducing the methyl group at a later stage of the synthesis.
One potential strategy involves the regioselective methylation of a tetralone derivative, which could serve as a precursor to the A-ring of the target molecule. The deprotonation and subsequent alkylation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine demonstrates the feasibility of introducing substituents at the exocyclic position of a saturated heterocyclic ring, providing a conceptual basis for the methylation of a related carbocyclic system. researchgate.net Friedel-Crafts acylation of tetralin derivatives is another powerful tool for introducing functional groups that can be further elaborated to the dione and methyl functionalities. nih.gov
Asymmetric Synthesis Approaches for Chiral Phenanthrenedione Analogues
The development of asymmetric syntheses to produce enantiomerically enriched chiral analogues of this compound is of significant interest. Chirality can be introduced at various stages of the synthesis using chiral catalysts, chiral auxiliaries, or chiral reagents.
A key strategic consideration is the asymmetric synthesis of chiral tetralone derivatives, which can serve as building blocks for the construction of the target molecule. Asymmetric synthesis of 1-tetralones bearing a remote quaternary stereocenter has been achieved through a rhodium-catalyzed C-C activation of cyclopentanones. nih.gov Furthermore, the asymmetric synthesis of lactone-fused tetralin derivatives has been accomplished via dynamic kinetic resolution by the asymmetric transfer hydrogenation of keto acids with oxo-tethered ruthenium catalysts. thieme-connect.com These methods provide access to chiral synthons that could be elaborated into the desired chiral phenanthrenedione analogues. The asymmetric addition of Grignard reagents to ketones, facilitated by chiral ligands, offers a modular approach to constructing chiral tertiary alcohols, which can be precursors to other chiral functionalities. rsc.org
| Approach | Methodology | Potential Application |
| Chiral Building Blocks | Use of enantiomerically pure starting materials. | Asymmetric synthesis of a chiral tetralone precursor. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity. | Asymmetric transfer hydrogenation or asymmetric C-C bond formation. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to control stereochemistry. | Diastereoselective reactions on a substrate modified with a chiral auxiliary. |
Catalytic Systems in the Synthesis of Phenanthrenediones
The synthesis of the phenanthrene scaffold, the core structure of phenanthrenediones, is often achieved through catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These strategies typically involve the formation of the polycyclic aromatic system from simpler precursors, which can then be oxidized to the desired dione. Key catalytic approaches include transition metal catalysis, particularly with palladium, as well as photocatalysis and organocatalysis.
Transition Metal-Catalyzed Syntheses
Palladium catalysis is a cornerstone in the construction of the phenanthrene nucleus. These methods often exploit C-H activation, cross-coupling, and cyclization reactions to assemble the aromatic framework. A novel one-pot domino reaction utilizing a palladium/norbornadiene catalytic system has been developed to synthesize phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides. nih.gov This process proceeds through ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction, demonstrating high efficiency and a broad substrate scope. nih.gov
Similarly, palladium-catalyzed pericyclic reactions have been employed for the synthesis of phenanthrene and its alkylated analogues. researchgate.net Heck reactions followed by Reverse Diels-Alder reactions represent another palladium-catalyzed route to the phenanthrene core. espublisher.com Furthermore, palladium(II)-catalyzed tandem reactions involving γ-C(sp2)-H arylation, cyclization, and migration provide an efficient pathway to both symmetric and unsymmetric phenanthrenes. nih.gov
Other transition metals have also proven effective. Catalysts such as Platinum(II) chloride (PtCl₂), Gold(I) chloride (AuCl), Gold(III) chloride (AuCl₃), Gallium(III) chloride (GaCl₃), and Indium(III) chloride (InCl₃) can convert readily available biphenyl derivatives containing an ortho-alkyne unit into substituted phenanthrenes via a 6-endo-dig cycloisomerization. nih.govresearchgate.net This modular approach allows for significant structural diversity in the final products. nih.govresearchgate.net
| Catalyst System | Reactants | Key Reaction Type | Product Type |
|---|---|---|---|
| Pd(OAc)₂ / Norbornadiene | Aryl iodides, ortho-bromobenzoyl chlorides | Domino C-H Activation / Decarbonylation | Phenanthrene Derivatives |
| Palladium(0) | Aromatic bromoaldehydes | Pericyclic Reaction | Phenanthrene & Alkyl Phenanthrenes |
| Palladium(II) | (2-Aryl-vinyl)iodobenzenes | γ-C(sp2)-H Arylation / Cyclization | Symmetric & Unsymmetric Phenanthrenes |
| PtCl₂, AuCl, GaCl₃, InCl₃ | ortho-Alkynyl biphenyls | Cycloisomerization | Substituted Phenanthrenes |
Photocatalytic Methodologies
Visible-light photoredox catalysis offers a mild and environmentally friendly alternative for constructing the phenanthrene skeleton. These reactions often proceed through radical cyclizations. beilstein-journals.orgresearchgate.net For instance, the Ru(bpy)₃²⁺ complex can be used in a photo-Pschorr cyclization of a stilbene diazonium salt to form the phenanthrene core via an aryl radical intermediate. beilstein-journals.orgresearchgate.net
Interestingly, 9,10-phenanthrenequinone (PQ) itself can act as an inexpensive and efficient organophotocatalyst. acs.orgorganic-chemistry.orgnih.gov When excited by visible light, PQ can induce a one-electron oxidation of substrates like 2-vinylarylimines, triggering an electrocyclization cascade to form quinoline (B57606) derivatives, a related heterocyclic system. acs.orgorganic-chemistry.orgnih.gov This dual role of phenanthrenediones—as both synthetic targets and catalysts—highlights their importance in organic chemistry. Another strategy involves a photoinduced arylation/cyclization cascade between aryl iodides and styrenes, which obviates the need for hazardous reagents and provides access to unsymmetrical phenanthrenes. researchgate.netnih.gov
| Photocatalyst | Reactants | Reaction Type | Key Intermediate |
|---|---|---|---|
| Ru(bpy)₃²⁺ | Stilbene diazonium salt | Photo-Pschorr Cyclization | Aryl Radical |
| 9,10-Phenanthrenequinone (PQ) | 2-Vinylarylimines | Electrocyclization | Iminium Radical Cation |
| None (Direct Photoexcitation) | Aryl iodides, Styrenes | Arylation / Cyclization Cascade | Aryl Radical |
Organocatalytic Approaches
Organocatalysis provides a metal-free pathway for the synthesis and functionalization of phenanthrenediones. An enantioselective Friedel–Crafts reaction between 9,10-phenanthrenequinones and indoles has been developed using a squaramide-based organocatalyst. nih.govresearchgate.net This reaction proceeds via the asymmetric nucleophilic addition of indoles to one of the prochiral carbonyl groups of the phenanthrenequinone (B147406), yielding chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives in good yields and high enantioselectivity. nih.govresearchgate.net This method is significant as it directly installs a chiral center onto the phenanthrenedione scaffold.
| Organocatalyst | Reactants | Reaction Type | Product |
|---|---|---|---|
| (S,S)-dimethylaminocyclohexyl-squaramide | 9,10-Phenanthrenequinones, Indoles | Asymmetric Friedel–Crafts Reaction | Chiral 10-hydroxy-10-(indol-3-yl)-9-(10H)-phenanthrenes |
Chemical Reactivity and Transformation Studies of 2 Methyl 5,6,7,8 Tetrahydro 3,4 Phenanthrenedione
Oxidation Reactions of Tetrahydrophenanthrenediones
The tetrahydrophenanthrenedione structure is relatively oxidized, particularly at the dione (B5365651) carbons. Further oxidation typically requires harsh conditions and may lead to the degradation of the molecule. However, the saturated cyclohexane ring can potentially undergo dehydrogenation to yield a fully aromatic phenanthrenequinone (B147406) system. This aromatization is a significant transformation, as it extends the conjugated π-system of the molecule.
Additionally, under specific oxidative conditions, cleavage of the aromatic or the dione ring can occur, leading to the formation of carboxylic acid derivatives. The specific products formed depend heavily on the nature of the oxidizing agent and the reaction conditions employed.
Table 1: Potential Oxidation Reactions and Products
| Reaction Type | Reagent Examples | Potential Products |
|---|---|---|
| Dehydrogenation | High-temperature catalytic dehydrogenation (e.g., Pd/C) | 2-Methyl-phenanthrene-3,4-dione |
Reduction Reactions of Tetrahydrophenanthrenediones
The ortho-quinone moiety of tetrahydrophenanthrenediones is readily susceptible to reduction. This reactivity is a hallmark of quinone chemistry. Depending on the reducing agent and conditions, the reduction can proceed in a stepwise manner.
Mild reducing agents, such as sodium dithionite or sodium borohydride, will typically reduce the dione to a diol, specifically a catechol derivative (2-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-diol). This transformation is often reversible. More potent reducing agents or catalytic hydrogenation can lead to the complete reduction of the carbonyl groups to methylene groups, although this is a less common transformation for this class of compounds.
Table 2: Common Reduction Pathways
| Reagent Examples | Product Type | Specific Product |
|---|---|---|
| Sodium Borohydride (NaBH4), Sodium Dithionite (Na2S2O4) | Diol (Catechol) | 2-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-diol |
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution: The aromatic ring of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org Common examples include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The existing substituents on the aromatic ring—the methyl group and the electron-withdrawing dione system—influence the position of the incoming electrophile. The methyl group is an activating, ortho-para directing group, while the dione is a deactivating, meta-directing group. The outcome of such reactions will depend on the balance of these electronic effects and the specific reaction conditions. libretexts.org
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for this type of system unless a suitable leaving group is present on the aromatic ring and the ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the dione moiety does provide some electron-withdrawing character, which could facilitate nucleophilic attack under specific circumstances, particularly if a halogen substituent were present on the aromatic ring. libretexts.org
Table 3: Substitution Reaction Overview
| Reaction Type | Reagent Examples | Potential Outcome |
|---|---|---|
| Electrophilic Nitration | HNO3/H2SO4 | Introduction of a nitro (-NO2) group onto the aromatic ring |
| Electrophilic Halogenation | Br2/FeBr3 | Introduction of a bromine (-Br) atom onto the aromatic ring |
Annulation Reactions Involving Phenanthrenedione Substructures
Annulation reactions involve the formation of a new ring fused to an existing ring system. The ortho-dicarbonyl unit of the phenanthrenedione substructure is a versatile platform for constructing fused heterocyclic rings.
Furan Annulation Products Derived from Ketone Condensations
The condensation of compounds with an active methylene group adjacent to a carbonyl, such as β-ketoesters or 1,3-dicarbonyls, with the 1,2-dione of the tetrahydrophenanthrenedione can lead to the formation of a fused furan ring. This type of reaction, often acid- or base-catalyzed, proceeds through an initial aldol-type condensation followed by cyclization and dehydration to yield the aromatic furan ring.
Formation of Other Heterocyclic Systems Annulated to Phenanthrenediones
The 1,2-dione functionality is a key precursor for the synthesis of various other fused heterocyclic systems. For instance, condensation with 1,2-diamines, such as o-phenylenediamine, readily yields fused pyrazine derivatives, specifically phenazines. Similarly, reaction with hydroxylamine can lead to the formation of fused oxazole systems, and reaction with hydrazine derivatives can produce fused pyridazine (B1198779) structures. These reactions significantly expand the structural diversity and potential applications of the parent phenanthrenedione scaffold. researchgate.net
Table 4: Heterocyclic Annulation Reactions
| Reagent Type | Resulting Heterocyclic System |
|---|---|
| 1,2-Diamine (e.g., o-phenylenediamine) | Pyrazine (Phenazine) |
| Hydrazine (or derivatives) | Pyridazine |
| Hydroxylamine | Oxazole |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 5,6,7,8 Tetrahydro 3,4 Phenanthrenedione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ethernet.edu.etbbhegdecollege.com For 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms. acgpubs.orgsmbstcollege.com
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals would include those for the aromatic protons, the aliphatic protons of the tetrahydro ring, and the methyl group protons.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the two carbonyl carbons of the dione (B5365651), the aromatic carbons, the four aliphatic carbons of the saturated ring, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aliphatic ring, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, confirming the placement of the methyl group and the connection between the aromatic and aliphatic rings. nih.gov
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.5-7.8 | d | 1H | Aromatic H |
| ~ 7.2-7.4 | d | 1H | Aromatic H |
| ~ 2.8-3.0 | t | 2H | Aliphatic CH₂ |
| ~ 2.5-2.7 | t | 2H | Aliphatic CH₂ |
| ~ 2.3 | s | 3H | Methyl (CH₃) |
| ~ 1.8-2.0 | m | 4H | Aliphatic CH₂ |
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Carbon Type |
|---|---|
| ~ 180-185 | Carbonyl (C=O) |
| ~ 125-150 | Aromatic (C, CH) |
| ~ 20-30 | Aliphatic (CH₂) |
| ~ 15-20 | Methyl (CH₃) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern. acgpubs.org The molecular formula of this compound is C₁₅H₁₄O₂.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as carbon monoxide (CO) from the dione functionality and the loss of a methyl radical (•CH₃).
Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 226.10 | [M]⁺ (Molecular Ion) |
| 198.09 | [M-CO]⁺ |
| 170.09 | [M-2CO]⁺ |
| 211.08 | [M-CH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acgpubs.org The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the dione system, as well as absorptions for the aromatic and aliphatic C-H bonds. nih.gov
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2950-2850 | C-H Stretch | Aliphatic |
| ~ 1680-1660 | C=O Stretch | α-Diketone |
| ~ 1600, 1450 | C=C Stretch | Aromatic Ring |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Advanced chromatographic techniques are essential for the isolation and purity assessment of synthetic compounds. bbhegdecollege.com For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most common method for determining purity. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable, can also be employed for purity analysis.
Computational and Theoretical Chemistry of 2 Methyl 5,6,7,8 Tetrahydro 3,4 Phenanthrenedione and Its Analogues
Density Functional Theory (DFT) for Electronic Structure and Properties
A typical DFT study of this compound would involve geometry optimization to find the most stable three-dimensional structure. This would be followed by the calculation of electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Furthermore, DFT calculations can predict various spectroscopic properties, such as infrared and UV-Visible spectra, which are crucial for the experimental identification and characterization of the compound. For related polycyclic aromatic hydrocarbons, DFT has been successfully used to determine optimized geometries and electronic parameters. scispace.com
Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the charge distribution and allows for the identification of electrophilic and nucleophilic sites. For a dione (B5365651) compound like this, the oxygen atoms of the carbonyl groups would be expected to be regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would indicate sites for nucleophilic attack. This analysis provides a visual representation of where the molecule is most likely to interact with other chemical species. scispace.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It can quantify charge transfer between orbitals, revealing the stabilizing effects of hyperconjugation and delocalization. For 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione, NBO analysis could elucidate the interactions between the methyl group and the aromatic system, as well as the electronic nature of the carbonyl groups and their influence on the rest of the molecule. The stability arising from these hyperconjugative interactions can be quantitatively assessed. mdpi.com
Prediction of Photophysical and Optoelectronic Properties (e.g., Hyperpolarizability, Excitation/De-excitation Dynamics)
Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict the photophysical properties of molecules. This includes simulating absorption and emission spectra, which are related to the electronic transitions between different energy states. For similar quinone-containing structures, studies have investigated properties like phosphorescence and the energies of triplet states. researchgate.net Calculations of hyperpolarizability are important for understanding the non-linear optical (NLO) properties of the material, which are relevant for applications in optoelectronics. These predictions can guide the design of new materials with specific optical properties. mdpi.com
Applications in Advanced Materials and Organic Chemistry
Role as a Versatile Synthetic Precursor for Complex Organic Architectures
The chemical structure of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione, featuring a phenanthrene (B1679779) core with a tetrahydro-substituent and a diketone group, offers multiple reactive sites for constructing more intricate organic molecules. The dione (B5365651) functionality is particularly significant as it can undergo a variety of condensation reactions, making it a valuable starting material for the synthesis of heterocyclic compounds and other complex structures.
The reactivity of the vicinal dicarbonyl groups allows for the formation of five- or six-membered rings through reactions with various dinucleophiles. For instance, condensation with diamines can yield quinoxaline (B1680401) derivatives, while reaction with hydrazines can produce pyridazine (B1198779) structures. These heterocyclic systems are often core components of biologically active molecules and functional organic materials. The partially saturated ring also provides a handle for further chemical modifications, such as dehydrogenation to achieve full aromaticity or functionalization of the aliphatic portion. This versatility allows chemists to use this phenanthrenedione as a scaffold to build diverse and complex molecular frameworks.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant | Resulting Heterocyclic System |
| Aromatic Diamines | Quinoxaline Derivatives |
| Hydrazines | Pyridazine Derivatives |
| Hydroxylamine | Dioxime Derivatives |
| o-Phenylenediamine | Phenazine Derivatives |
Potential in Optoelectronic and Electrochromic Device Development
Phenanthrene-based compounds are known for their intriguing photophysical and electrochemical properties, making them attractive for applications in optoelectronics. acs.orgdaneshyari.com Polymers and small molecules incorporating the phenanthrene moiety have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as electrochromic materials. acs.orgresearchgate.net The extended π-conjugation of the phenanthrene core can lead to materials with desirable electronic and optical properties, such as high charge carrier mobility and strong fluorescence. researchgate.net
Derivatives of this compound could be polymerized or incorporated into larger conjugated systems to create materials for optoelectronic devices. The dione functionality can be converted into other functional groups that facilitate polymerization or tune the electronic properties of the resulting material. For example, conversion to a diimine or a thiophene-fused system could extend the conjugation and alter the absorption and emission characteristics.
Electrochromic materials, which change color in response to an electrical potential, represent another area of potential application. The redox-active nature of the quinone moiety in phenanthrenediones suggests that polymers derived from this compound could exhibit electrochromic behavior. nih.govacs.org By incorporating this unit into a polymer backbone, it may be possible to develop materials that can be reversibly switched between different colored states, which is useful for applications such as smart windows and displays. researchgate.net
Table 2: Potential Optoelectronic and Electrochromic Applications
| Application Area | Relevant Properties of Phenanthrene Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, high charge carrier mobility. daneshyari.comresearchgate.net |
| Organic Photovoltaics (OPVs) | Broad absorption spectra, good electron/hole transport. |
| Electrochromic Devices | Reversible redox behavior, distinct color changes. nih.govacs.org |
Building Blocks for Star-Shaped Molecules and Dendrimers
Star-shaped molecules and dendrimers are highly branched, three-dimensional macromolecules that have found applications in various fields, including drug delivery, catalysis, and materials science. The synthesis of these complex architectures often relies on the use of multifunctional core molecules or building blocks.
The structure of this compound, with its potential for multiple points of functionalization, makes it a candidate as a core or a branching unit in the synthesis of star-shaped molecules and dendrimers. By attaching multiple polymeric or dendritic arms to the phenanthrene core, it is possible to create well-defined, nano-sized architectures. The rigid nature of the phenanthrene unit can impart a specific shape and conformational stability to the resulting macromolecule.
For example, the dione group could be used as a reactive handle to attach two "arms," while further functionalization of the aromatic or aliphatic rings could allow for the attachment of additional branches. This approach would lead to the formation of star-shaped molecules with a phenanthrene core. In a dendritic synthesis, functionalized derivatives of this compound could be used as building blocks for successive generations of the dendrimer, leading to highly complex and monodisperse macromolecules.
Structure Activity Relationship Sar Studies for 2 Methyl 5,6,7,8 Tetrahydro 3,4 Phenanthrenedione Derivatives
Impact of Substituent Patterns on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione derivatives are largely dictated by the electronic and steric properties of the substituents. The phenanthrene (B1679779) ring system is an aromatic structure, and substituents on this part of the molecule can significantly alter its electron density, thereby influencing its susceptibility to various chemical reactions.
Substituents on the aromatic ring can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkoxy (-OR) or amino (-NR2) groups, increase the electron density of the aromatic ring, making it more nucleophilic. This enhanced nucleophilicity can accelerate electrophilic aromatic substitution reactions. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density, rendering the ring less reactive towards electrophiles. stpeters.co.inlumenlearning.comlumenlearning.com
The position of the substituent also plays a crucial role in directing the outcome of chemical reactions. The existing methyl group at the 2-position will influence the regioselectivity of further substitutions on the aromatic ring.
The reactivity of the dione (B5365651) moiety is also sensitive to substituent effects. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. The saturated carbocyclic ring can also be functionalized, and the nature and position of substituents here can impart steric hindrance, influencing the accessibility of the reactive sites on the molecule.
A hypothetical data table illustrating the potential impact of different substituents on the reactivity of the phenanthrenedione core is presented below. This table is based on established principles of physical organic chemistry.
| Substituent at C1 | Electronic Effect | Predicted Impact on Aromatic Ring Reactivity (towards Electrophiles) | Predicted Impact on Carbonyl Electrophilicity |
| -OCH3 | Electron-Donating | Activating | Decreased |
| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Increased |
| -NO2 | Strongly Electron-Withdrawing | Strongly Deactivating | Strongly Increased |
| -CH3 | Electron-Donating (Inductive) | Activating | Slightly Decreased |
Correlating Structural Modifications with Specific Biochemical Pathways and Cellular Responses
The interaction of this compound derivatives with biological systems is a complex process that is highly dependent on the molecule's structure. Modifications to the parent compound can alter its pharmacokinetic and pharmacodynamic properties, leading to varied biochemical and cellular responses.
For instance, the lipophilicity of the molecule, which can be modulated by adding or removing hydrophobic or hydrophilic functional groups, is a key determinant of its ability to cross cell membranes. Increased lipophilicity might enhance cell permeability but could also lead to non-specific binding to proteins and lipids.
The dione functionality is a potential site for redox cycling, which could lead to the generation of reactive oxygen species (ROS) within cells. The redox potential of the quinone system can be tuned by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase the redox potential, potentially making the compound a more potent generator of ROS. This could trigger cellular responses such as apoptosis or inflammation.
The table below provides a hypothetical correlation between structural modifications and potential biochemical outcomes, based on studies of similar polycyclic aromatic compounds. noaa.govnih.gov
| Structural Modification | Potential Impact on Physicochemical Properties | Potential Biochemical Pathway Modulation |
| Addition of a hydroxyl group to the aromatic ring | Increased polarity, potential for hydrogen bonding | Altered enzyme binding affinity, potential for antioxidant activity |
| Introduction of a bulky alkyl group on the saturated ring | Increased lipophilicity and steric bulk | Altered membrane permeability, potential for non-specific interactions |
| Replacement of a carbonyl with a hydroxyl group | Altered redox properties, increased hydrogen bonding capability | Reduced redox cycling, potential for different target interactions |
| Introduction of a basic amine function | Increased water solubility at physiological pH | Potential for interaction with acidic residues in proteins, altered cellular uptake |
Stereochemical Influences on Molecular Recognition and Biological Interactions
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. While this compound itself is achiral, the introduction of substituents on the saturated ring can create stereocenters, leading to the existence of enantiomers and diastereomers.
The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their biological activity. This is because the binding sites of enzymes and receptors are often highly stereospecific, meaning they can preferentially bind to one stereoisomer over another. This phenomenon is known as stereoselectivity.
For example, if a substituent is introduced at the 5-position of the tetrahydro-phenanthrenedione ring, this carbon atom becomes a chiral center. The (R)- and (S)-enantiomers will have different three-dimensional shapes. One enantiomer might fit perfectly into the binding pocket of a target protein, leading to a biological response, while the other enantiomer may not be able to bind effectively, resulting in lower or no activity.
Biogenetic Pathways and Natural Occurrence of Phenanthrenediones and Their Tetrahydro Analogues
Biosynthesis of Phenanthrenes and Dihydrophenanthrenes in Plants
The biosynthesis of phenanthrenes and their corresponding 9,10-dihydro analogues in the plant kingdom is primarily understood to occur via the phenylpropanoid pathway. researchgate.net This metabolic sequence gives rise to simple monomeric stilbenes and bibenzyls. researchgate.net It is widely accepted that phenanthrenes are formed through the oxidative coupling of the aromatic rings of stilbene (B7821643) precursors, while 9,10-dihydrophenanthrenes are similarly formed from bibenzyl precursors. researchgate.net
The general biosynthetic scheme can be summarized as follows:
Phenylpropanoid Pathway: This foundational pathway produces key precursors like cinnamic acid from phenylalanine.
Stilbene/Bibenzyl Synthesis: Through the action of stilbene synthase enzymes, precursors from the phenylpropanoid pathway are converted into stilbenes (e.g., resveratrol) or, via a reductive step, into bibenzyls.
Oxidative Coupling: Intramolecular oxidative coupling of the aromatic rings in stilbene and bibenzyl precursors leads to the formation of the characteristic three-ring phenanthrene (B1679779) and 9,10-dihydrophenanthrene (B48381) skeletons, respectively. researchgate.net
Further enzymatic modifications, such as hydroxylation, methylation, prenylation, and glycosylation, contribute to the vast structural diversity of stilbenoids and their phenanthrene derivatives observed in nature. researchgate.net While the stilbene-derived pathway is predominant in higher plants, alternative biosynthetic routes, such as the polyketide pathway, have been identified in other organisms like fungi. gla.ac.uk Additionally, some phenanthrenes are believed to originate from diterpenoid precursors, suggesting multiple evolutionary origins for this class of compounds. core.ac.uk
Natural Sources and Isolation Methodologies for Phenanthrenediones
Phenanthrenes and their derivatives, including phenanthrenediones, are considered a relatively uncommon class of natural products. core.ac.uk They have been isolated from a range of higher plant families, with a particularly high concentration and diversity found within the Orchidaceae (orchid family). core.ac.ukwikipedia.orgnih.gov Other notable plant families reported to contain phenanthrenes include Juncaceae, Euphorbiaceae, Dioscoreaceae, Combretaceae, and Betulaceae. researchgate.netcore.ac.ukwikipedia.org Dihydrophenanthrenes are also significant bioactive constituents in many medicinal plants of the Orchidaceae family. nih.gov
Table 1: Major Plant Families Containing Phenanthrenes and Dihydrophenanthrenes
| Family | Notable Genera | Reference(s) |
|---|---|---|
| Orchidaceae | Dendrobium, Bulbophyllum, Eria, Bletilla, Cymbidium | core.ac.ukwikipedia.org |
| Juncaceae | Juncus | core.ac.uknih.gov |
| Euphorbiaceae | - | researchgate.netnih.gov |
| Dioscoreaceae | - | core.ac.ukwikipedia.org |
| Combretaceae | - | core.ac.ukwikipedia.org |
The isolation of these compounds from plant matrices involves various extraction and chromatographic techniques. Traditional methods such as maceration and Soxhlet extraction have been employed successfully. nih.gov More modern and efficient techniques like Pressurized Liquid Extraction (PLE) have also been optimized, offering a faster alternative for isolating phenanthrene-type alkaloids from plant sources. nih.gov Following initial extraction, purification is typically achieved through chromatographic methods to yield the pure compounds for structural elucidation and bioactivity studies.
Chemotaxonomic Significance of Phenanthrenedione Distribution
The distribution of phenanthrenes and their structurally diverse derivatives is not uniform across the plant kingdom and often correlates with taxonomic classifications. core.ac.uk This makes them valuable as chemotaxonomic markers—chemical characters used to classify and understand the evolutionary relationships between organisms. nih.gov
The structural patterns of substitution on the phenanthrene nucleus can be characteristic of specific plant families. For example:
Vinyl-substituted phenanthrenes have been reported exclusively from plants in the Juncaceae family. nih.gov
Prenylated phenanthrene derivatives are found to occur mainly in species belonging to the Euphorbiaceae family. nih.gov
The highly restricted occurrence of these specific structural types within certain taxa suggests that the enzymatic machinery required for their biosynthesis evolved uniquely within these lineages. Therefore, identifying the phenanthrene profile of a plant can aid in its correct botanical classification and provide clues to its phylogenetic position. core.ac.uknih.gov The Orchidaceae family remains the most abundant and diverse source of these compounds, indicating their particular importance within this large and highly evolved family. nih.gov
Structural Relationship to Abietane-type Hydrocarbons and Diterpenoids
While the primary biogenetic route to phenanthrenes in plants is via stilbenoids, a structural relationship with another major class of natural products, the diterpenoids, is also recognized. core.ac.uk Specifically, the tricyclic carbon skeleton of abietane-type diterpenoids shares a foundational similarity with the phenanthrene nucleus. nih.gov
Abietane (B96969) diterpenoids are characterized by a three-ring system that, through biosynthetic modification such as dehydrogenation or rearrangement, could theoretically yield a phenanthrene core. nih.govnih.gov This connection is supported by the fact that some reviews on natural phenanthrenes explicitly include compounds that are presumed to have originated from diterpenoid precursors. core.ac.uk
The basic abietane skeleton and the phenanthrene nucleus both consist of a hydrogenated or aromatic three-ring structure. Chemical investigations into abietane diterpenoids have led to the isolation of numerous derivatives, some of which possess aromatic rings reminiscent of the phenanthrene structure. nih.govresearchgate.net This structural overlap suggests a potential, albeit less common, biosynthetic link where diterpenoid intermediates are transformed into phenanthrene derivatives in certain plant species.
Future Research Directions and Emerging Trends for 2 Methyl 5,6,7,8 Tetrahydro 3,4 Phenanthrenedione Research
Advanced Synthetic Strategies for Complex Derivatization
Future synthetic research on 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione is expected to focus on developing more efficient and versatile methods for its synthesis and the creation of a diverse library of derivatives. While classical approaches like the Bardhan–Sengupta and Haworth syntheses provide foundational routes to the phenanthrene (B1679779) core, modern catalytic methods offer pathways to more complex and functionalized analogs. quimicaorganica.orgyoutube.com
One promising avenue is the application of palladium-catalyzed cross-coupling reactions. A novel one-pot, palladium-catalyzed domino reaction involving aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene has been reported for the synthesis of phenanthrene derivatives. nih.gov This approach, which proceeds via C-H activation, decarbonylation, and a retro-Diels-Alder reaction, could potentially be adapted for the efficient construction of the this compound core with a variety of substituents. nih.gov The exploration of other transition-metal-catalyzed reactions, such as those involving rhodium or ruthenium, may also yield novel and efficient synthetic routes.
Furthermore, the development of methods for the late-stage functionalization of the existing this compound scaffold is a critical area for future research. Techniques such as C-H activation, which allow for the direct introduction of functional groups onto the aromatic and aliphatic rings, would be invaluable for creating a diverse range of derivatives for structure-activity relationship (SAR) studies.
| Synthetic Approach | Potential Advantages | Key Considerations for Adaptation |
| Palladium-Catalyzed Domino Reaction | High efficiency, one-pot procedure, potential for wide substrate scope. nih.gov | Selection of appropriate starting materials to yield the desired substitution pattern and oxidation state. |
| Photochemical Cyclization | Atom-economical, can be performed under mild conditions. | Potential for side reactions and the need for specialized equipment. |
| Late-Stage C-H Functionalization | Allows for direct modification of the core structure, enabling rapid generation of analogs. | Regioselectivity of the functionalization on both the aromatic and saturated rings. |
| Diels-Alder Reactions | A powerful tool for constructing the cyclic core with controlled stereochemistry. nih.govwm.edu | Design of suitable diene and dienophile precursors. |
Deeper Mechanistic Elucidation of Biological Activities
The phenanthrene nucleus is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting activities such as cytotoxicity, and anti-inflammatory and antimicrobial effects. nih.gov The dione (B5365651) functionality in this compound suggests a potential for redox cycling and the generation of reactive oxygen species (ROS), a mechanism of action for many quinone-containing anticancer agents. nih.gov
Future research should focus on a comprehensive evaluation of the biological activities of this compound and its derivatives. Initial screening against a panel of cancer cell lines would be a logical starting point. Subsequent mechanistic studies could then investigate the role of ROS generation, DNA intercalation, and the inhibition of key cellular enzymes such as topoisomerases. nih.gov
Furthermore, given that some phenanthrene derivatives have shown inhibitory activity against phosphodiesterase 5 (PDE5), exploring the potential of this compound as a modulator of this enzyme could be a fruitful area of investigation. nih.govresearchgate.net Understanding the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent. A thorough investigation into its structure-activity relationships will be essential for optimizing its biological effects. drugdesign.org
| Potential Biological Activity | Proposed Mechanism of Action | Experimental Approaches |
| Anticancer | Redox cycling and ROS generation, DNA intercalation, Topoisomerase inhibition. nih.govnih.gov | Cytotoxicity assays, ROS detection assays, DNA binding studies, topoisomerase activity assays. |
| PDE5 Inhibition | Competitive binding to the active site of the phosphodiesterase enzyme. nih.govresearchgate.net | Enzyme inhibition assays, molecular docking studies. |
| Anti-inflammatory | Modulation of inflammatory signaling pathways. | Measurement of inflammatory cytokine production in cell-based assays. |
| Antimicrobial | Disruption of microbial cell membranes or inhibition of essential enzymes. | Minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi. |
Exploration of Novel Material Science Applications
Phenanthrene-based compounds have garnered significant attention for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.orggoogle.com The extended π-system of the phenanthrene core imparts desirable electronic and photophysical properties. The unique structure of this compound, with its combination of aromatic and aliphatic moieties, could lead to novel materials with interesting properties.
Future research in this area should explore the potential of this compound and its derivatives as building blocks for new organic semiconductors. The synthesis of polymers and oligomers incorporating this unit could lead to materials with tailored electronic properties. The presence of the ketone functionalities also offers opportunities for further chemical modification, such as the formation of charge-transfer complexes or the coordination to metal centers, which could modulate the material's properties.
Another emerging trend is the use of polycyclic aromatic hydrocarbons in the creation of functional microparticles. For instance, phenanthrene microparticles have been synthesized and investigated as mimics for cosmic dust. acs.orgnih.govacs.org The specific morphology and properties of microparticles derived from this compound could be explored for applications in areas such as drug delivery or as components in composite materials.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental studies will be paramount for the rational design of novel derivatives of this compound with enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations can provide valuable insights into the relationship between molecular structure and biological activity or material properties. nih.govnih.govrsc.org
Future computational research should focus on developing robust QSAR models to predict the biological activity of new derivatives before their synthesis, thereby saving time and resources. nih.gov MD simulations can be employed to study the interactions of this compound with biological targets, such as enzymes or DNA, providing a deeper understanding of its mechanism of action at the molecular level. nih.govresearchgate.netmdpi.com These simulations can also be used to predict the conformational preferences and aggregation behavior of the molecule, which are important for its application in material science. mdpi.com
For material science applications, density functional theory (DFT) calculations can be used to predict the electronic properties, such as the HOMO-LUMO gap and charge transport characteristics, of novel polymers and oligomers based on the this compound scaffold. This in silico screening can guide the selection of the most promising candidates for synthesis and experimental characterization.
| Computational Technique | Application in Research | Expected Outcomes |
| QSAR | Predicting biological activity of derivatives. nih.govnih.govrsc.org | Identification of key structural features for enhanced activity, guiding synthetic efforts. |
| Molecular Docking | Simulating the binding of the compound to biological targets. nih.gov | Predicting binding affinities and modes of interaction, providing mechanistic insights. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the compound and its interactions with its environment. nih.govresearchgate.netmdpi.com | Understanding conformational changes, binding stability, and aggregation properties. |
| Density Functional Theory (DFT) | Calculating the electronic and photophysical properties of the molecule and its derivatives. | Predicting HOMO-LUMO gaps, absorption and emission spectra, and charge transport properties for material science applications. |
Q & A
What established synthetic routes are commonly employed for the synthesis of 2-Methyl-5,6,7,8-tetrahydro-3,4-phenanthrenedione? (Basic)
Synthesis typically involves multi-step organic reactions such as cyclization of tetralin derivatives or oxidation of methyl-substituted phenanthrene precursors. Key steps include optimizing solvent systems (e.g., toluene, as in ) and catalysts to enhance yield. Researchers should employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry) and analyze outcomes using HPLC or GC-MS for purity validation .
How can researchers systematically address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing derivatives of this compound? (Advanced)
Discrepancies require cross-validation:
Verify purity : Use HPLC or column chromatography (’s separation technologies) to eliminate impurities affecting spectral clarity .
Alternative techniques : Compare NMR data with GC-MS retention indices ( ) or IR spectra .
Computational validation : Perform DFT simulations to predict NMR shifts or MS fragmentation patterns, aligning theoretical and experimental results .
Which analytical techniques are most reliable for confirming the structural integrity of this compound? (Basic)
- GC-MS : Utilize capillary column methods (e.g., SE-52 phase, as in ) for retention index matching .
- NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals in the methyl-tetrahydro region.
- X-ray crystallography : For crystalline derivatives, confirm bond angles and stereochemistry .
What strategies integrate computational chemistry with experimental data to predict physicochemical properties? (Advanced)
DFT modeling : Calculate electron density maps to predict reactivity sites (e.g., ketone groups in 3,4-phenanthrenedione core).
Solubility prediction : Use COSMO-RS simulations with experimental solvent screening (’s separation subclass RDF2050104) .
Thermodynamic data : Cross-reference computed enthalpy values with gas-phase thermochemistry data ( ) .
How should purification methods be selected based on the compound’s chemical properties? (Basic)
- Volatility : Distillation or sublimation for low-boiling derivatives.
- Polarity : Use reverse-phase chromatography (C18 columns) for polar impurities, referencing membrane separation technologies () .
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to optimize crystal formation.
What experimental design principles are critical for studying environmental degradation pathways? (Advanced)
- Controlled variables : Simulate environmental conditions (pH, UV exposure) and track degradation via LC-MS (’s environmental analysis protocols) .
- Isotopic labeling : Use deuterated analogs to trace metabolite formation.
- Ecotoxicology assays : Align with ’s framework by linking degradation products to ecological risk models .
What theoretical frameworks guide electronic structure analysis of this compound? (Basic)
- Frontier Molecular Orbital (FMO) theory : Predicts reactivity via HOMO-LUMO gaps.
- DFT-based mechanistic studies : Model electron transfer pathways in redox reactions (e.g., ketone reduction), supported by ’s emphasis on theoretical alignment .
How can conflicting results in catalytic applications be reconciled across studies? (Advanced)
- Meta-analysis : Compare catalyst loadings, solvent polarity, and temperature ranges ( ’s approach to resolving literature gaps) .
- In-situ monitoring : Use Raman spectroscopy to detect intermediate species during catalysis.
- Surface characterization : Apply BET or XPS to analyze catalyst-adsorbent interactions.
What safety protocols are essential for handling this compound? (Basic)
- Toxicity assessment : Review Safety Data Sheets (SDS) for analogous compounds (’s toluene-based solutions) .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste disposal : Segregate halogenated byproducts per EPA guidelines.
How can the compound be quantified in complex matrices like biological samples? (Advanced)
- Matrix-matched calibration : Spike samples with isotopically labeled internal standards (e.g., ¹³C analogs).
- Solid-phase extraction (SPE) : Use C18 cartridges (’s separation subclass RDF2050104) to isolate the compound from biological fluids .
- High-resolution MS : Employ Q-TOF instruments for precise mass accuracy in noisy backgrounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
